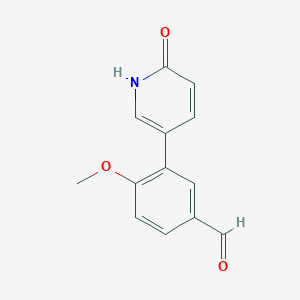![molecular formula C11H21N5O2 B13870912 tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13870912.png)
tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Amination: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes amination to introduce the necessary amino group.
Reduction: The intermediate product is then reduced to form the corresponding amine.
Esterification: The amine is esterified to introduce the carbamate moiety.
Protection: The amino group is protected using trityl protection.
Condensation: The final step involves the condensation of the protected intermediate with tert-butyl chloroformate to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the tetrazole ring.
Reduction: Reduction reactions can target the carbamate moiety, converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate and tetrazole sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Corresponding amines from the reduction of the carbamate moiety.
Substitution: Substituted carbamates and tetrazoles.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of novel materials with specific properties.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored as a potential therapeutic agent due to its unique chemical structure.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and reagents for industrial processes.
作用機序
The mechanism of action of tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tetrazole ring is known to interact with metal ions, which can influence various biochemical pathways. Additionally, the carbamate moiety can undergo hydrolysis, releasing active intermediates that exert biological effects .
類似化合物との比較
tert-Butyl carbamate: Shares the carbamate moiety but lacks the tetrazole ring.
N-Boc-ethylenediamine: Contains a similar carbamate structure but with different substituents.
tert-Butyl N-(2-bromoethyl)carbamate: Similar structure with a bromoethyl group instead of the tetrazole ring.
Uniqueness:
- The presence of the tetrazole ring in tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate imparts unique chemical and biological properties.
- The combination of the carbamate and tetrazole functionalities makes it a versatile compound for various applications.
特性
分子式 |
C11H21N5O2 |
|---|---|
分子量 |
255.32 g/mol |
IUPAC名 |
tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H21N5O2/c1-8(2)16-14-9(13-15-16)6-7-12-10(17)18-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,17) |
InChIキー |
VGHSPQRQZCTSEN-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1N=C(N=N1)CCNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-amino-N-[6-methyl-1-(4-morpholin-4-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13870852.png)








![tert-butyl N-[2-[(2-bromoacetyl)-(cyclopropylmethyl)amino]ethyl]carbamate](/img/structure/B13870914.png)
